LDN-211904

Vue d'ensemble

Description

LDN-211904 is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase. EphB3 receptors are part of the erythropoietin-producing hepatocellular carcinoma (Eph) receptor family, which are highly conserved transmembrane proteins involved in various cell signaling pathways . This compound has shown promise in modulating the biological activity of EphB3, making it a valuable tool for scientific research, particularly in the fields of neurodevelopment and cancer .

Méthodes De Préparation

The synthesis of LDN-211904 involves maintaining the 2-chloroaniline group and introducing a phenyl or small electron donor substituent to the 5 position of pyrazole and [1,5-a] pyridine . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound demonstrates good metabolic stability in mouse liver microsomes and has excellent aqueous solubility .

Analyse Des Réactions Chimiques

LDN-211904 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.

Reduction: Similar to oxidation, reduction reactions can be performed, but specific conditions are proprietary.

Applications De Recherche Scientifique

Introduction to LDN-211904

This compound is a selective inhibitor of the EphB3 receptor, part of the erythropoietin-producing hepatocellular carcinoma (Eph) receptor family. This compound has gained attention for its potential applications in various therapeutic areas, particularly in oncology and neuroprotection. The Eph receptors are involved in numerous cellular processes, including cell signaling, migration, and proliferation, making them significant targets for drug development.

Cancer Research

This compound has been studied for its effects on various cancer cell lines. It has shown promise as an anti-cancer agent by inhibiting EphB3-mediated signaling pathways that contribute to tumor growth and metastasis. Notably, it has been evaluated against several types of cancer:

- Leukemia

- Non-small cell lung cancer

- Colon cancer

- CNS cancer

- Melanoma

- Ovarian cancer

- Renal cancer

- Prostate cancer

- Breast cancer

In vitro studies indicate that this compound can significantly reduce cell viability and induce apoptosis in these cancer types .

Neuroprotection

Research has indicated that this compound may provide neuroprotective effects, particularly in models of ischemic injury. In animal studies, it demonstrated a dose-dependent neuroprotection following ischemic events, suggesting its potential role in treating neurodegenerative diseases or conditions involving brain injury .

Modulation of Stem Cell Properties

Recent findings suggest that this compound can inhibit STAT3 activation, which is crucial for maintaining stemness in cancer stem cells (CSCs). This property may enhance the efficacy of existing therapies by targeting CSCs that contribute to drug resistance in colorectal cancer .

Mechanistic Studies

This compound serves as a valuable tool for studying the EphB3 signaling pathway. Its ability to inhibit autophosphorylation of the EphB3 receptor allows researchers to dissect the downstream effects of EphB3 activation and its implications in various biological processes .

Case Study 1: Inhibition of Tumor Growth

A study conducted on various tumor cell lines demonstrated that this compound effectively inhibited growth across multiple types of cancers. The results showed a significant reduction in cell proliferation rates when treated with varying concentrations of this compound.

Case Study 2: Neuroprotective Effects

In a model of cerebral ischemia, administration of this compound resulted in improved neurological scores and reduced infarct volumes compared to control groups. These findings underscore its potential as a therapeutic agent for conditions like stroke or traumatic brain injury .

Mécanisme D'action

LDN-211904 exerts its effects by inhibiting the autophosphorylation of the EphB3 receptor tyrosine kinase. This inhibition disrupts the signaling pathways mediated by EphB3, which are crucial for various cellular processes, including cell migration, adhesion, and differentiation . The compound’s molecular targets include the EphB3 receptor and other related kinases .

Comparaison Avec Des Composés Similaires

LDN-211904 is unique due to its high selectivity and potency as an EphB3 inhibitor. Similar compounds include:

This compound oxalate: A related form with similar inhibitory properties.

EphA2, EphA3, EphA4 inhibitors: Other inhibitors targeting different Eph receptors.

This compound stands out for its excellent metabolic stability and aqueous solubility, making it a preferred choice for research applications .

Activité Biologique

LDN-211904 is a selective small molecule inhibitor primarily targeting the EphB3 receptor tyrosine kinase, which plays a crucial role in various biological processes including cell signaling, proliferation, and differentiation. This article delves into the compound's biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

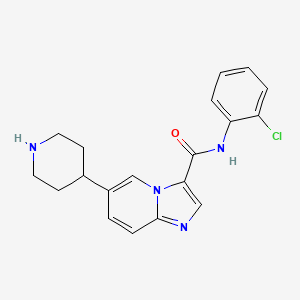

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₈H₁₈ClN₃O

- Molecular Weight : 348.81 g/mol

- SMILES Notation : O=C(NC1=CC=CC=C1Cl)C2=CN=C3C=CC(C4CCNCC4)=CN32.OC(C(O)=O)=O

This compound is a 4-piperidinyl analog of imidazo[1,2-a]pyridine-3-carboxamide, which enhances its solubility and stability in biological systems .

This compound selectively inhibits EphB3 receptor activity, which is involved in various cellular processes such as:

- Cell Migration : Eph receptors are crucial for mediating cell movement during development and tissue repair.

- Neuroprotection : Inhibition of EphB3 may provide therapeutic benefits in neurodegenerative diseases by modulating neuronal signaling pathways .

Inhibition Profile

In vitro studies have demonstrated that this compound retains significant inhibitory activity against EphB3 and exhibits selectivity towards other tyrosine kinases. It has been profiled against a panel of 288 kinases, showing moderate selectivity among tyrosine kinases, with notable exceptions for certain serine/threonine kinases like p38α and p38β .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Half-life (t1/2) : Approximately 348 minutes

- Clearance (CLint) : 4 μL/min/mg protein

- Stability : Demonstrates excellent liver microsome stability, which is critical for its potential therapeutic applications .

In Vitro Studies

This compound has been extensively studied in vitro for its effects on various cell lines. Key findings include:

In Vivo Studies

Currently, there are no published in vivo studies or clinical trials involving this compound. However, the compound's pharmacological properties suggest potential applications in animal models of disease where EphB3 is implicated .

Case Studies and Clinical Relevance

While direct clinical studies on this compound are lacking, its structural similarities to other compounds being investigated for therapeutic use suggest it may have potential in treating conditions such as cancer and neurodegenerative diseases. For instance, the modulation of EphB3 signaling pathways could be beneficial in glioma treatment strategies .

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13/h1-6,11-13,21H,7-10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSMEFWSLXFLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.